molecular formula C13H15N5O4S B3015055 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2178771-39-4

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B3015055
CAS No.: 2178771-39-4
M. Wt: 337.35
InChI Key: IAOQPOZJTTWGPJ-UHFFFAOYSA-N
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Description

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C13H15N5O4S and its molecular weight is 337.35. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Mechanism against Caspase-3

Triazole derivatives have been studied for their inhibitory mechanism against caspase-3, an enzyme crucial in apoptosis. For example, disubstituted 1,2,3-triazoles show competitive inhibitory mechanisms against caspase-3, highlighting their potential in influencing cell death pathways (Jiang & Hansen, 2011).

Antimicrobial Activity

Sulfonamides containing triazole scaffolds exhibit notable antimicrobial activity. Research indicates their effectiveness against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. This illustrates the potential of triazole derivatives in developing new antibacterial agents (Krátký et al., 2012).

Serotonin-3 (5-HT3) Receptor Antagonists

Some triazole derivatives are potent serotonin-3 (5-HT3) receptor antagonists. These compounds have shown high affinity for 5-HT3 receptors, suggesting their use in neurological and psychiatric conditions where serotonin regulation is crucial (Kuroita et al., 1996).

Synthesis of Heterocyclic Compounds

Triazoles play a key role in synthesizing various heterocyclic compounds important in medicinal chemistry. Their ability to introduce a nitrogen atom into heterocycles can lead to the development of new synthetic pathways and pharmaceutical compounds (Zibinsky & Fokin, 2013).

Antibacterial Agents

Triazole-containing compounds have been identified as potent antibacterial agents targeting specific bacterial proteins. Their ability to mimic amide groups and modulate related bioactivity opens new avenues in antibacterial drug development (Bi et al., 2018).

Properties

IUPAC Name

2-methoxy-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-12-3-2-10(6-11(12)13(14)19)23(20,21)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQPOZJTTWGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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